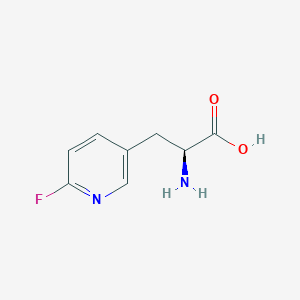

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluoropyridine moiety attached to the amino acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of fluoropyridine with an appropriate amino acid precursor . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the fluoropyridine moiety, potentially converting it to a more saturated pyridine derivative.

Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Saturated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity due to its electronic properties. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target molecule.

Comparación Con Compuestos Similares

- (2S)-2-amino-3-(4-fluorophenyl)propanoic acid

- (2S)-2-amino-3-(3-fluoropyridin-2-yl)propanoic acid

- (2S)-2-amino-3-(5-fluoropyridin-2-yl)propanoic acid

Comparison:

- Binding Affinity: The position of the fluorine atom in the pyridine ring can significantly affect the binding affinity to target molecules.

- Chemical Stability: Compounds with different fluorine positions may exhibit varying levels of chemical stability under different conditions.

- Biological Activity: The biological activity can vary depending on the electronic and steric effects imparted by the fluorine atom’s position.

Actividad Biológica

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and serving as a biochemical probe in various therapeutic contexts.

- Molecular Formula : C8H9FN2O2

- Molecular Weight : Approximately 184.17 g/mol

- Structure : The compound features a propanoic acid backbone with an amino group and a 6-fluoropyridine substituent at the beta position, enhancing its lipophilicity and biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. Key findings from research studies include:

-

Neurotransmitter Modulation :

- The compound has been explored for its role in modulating glutamate receptors, which are crucial in synaptic transmission and neuroplasticity. Its structural similarity to natural amino acids allows it to act as a competitive antagonist or agonist at these receptors, potentially influencing neurological disorders such as anxiety and depression.

-

Binding Affinity :

- Studies indicate that the fluorinated pyridine moiety enhances binding affinity towards specific receptors through strong hydrogen bonds and electrostatic interactions. This modification may improve selectivity compared to non-fluorinated analogs, making it a candidate for drug development targeting neurological conditions .

- Therapeutic Applications :

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on Neuroprotection :

A study demonstrated that the compound exhibits neuroprotective properties in vitro by reducing oxidative stress in neuronal cell lines. The presence of the fluorine atom was found to enhance its protective effects against neurotoxicity induced by glutamate. -

Anticancer Properties :

Another investigation reported that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism was linked to the compound's interaction with specific signaling pathways involved in cell growth regulation.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated pyridine at position 6 | Modulates glutamate receptors, potential neuroprotective effects |

| (2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid | Fluorinated pyridine at position 5 | Similar receptor modulation, enhanced selectivity |

| (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | Non-fluorinated pyridine | Different binding profile, reduced activity |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPBMVIGHPBZQZ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1C[C@@H](C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.